molecular formula C5H6BrN3 B578030 4-Bromopyridine-2,3-diamine CAS No. 1232431-75-2

4-Bromopyridine-2,3-diamine

Cat. No. B578030
M. Wt: 188.028
InChI Key: VDWHUTJUOZXVQW-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,3-diamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Bromopyridine-2,3-diamine is 1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromopyridine-2,3-diamine has a density of 1.8±0.1 g/cm3, a boiling point of 341.6±37.0 °C at 760 mmHg, and a flash point of 160.4±26.5 °C . The compound is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : 4-Bromopyridine-2,3-diamine is used in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These compounds have shown potential therapeutic significance due to their structural resemblance to purines . They play a crucial role in numerous disease conditions .
  • Methods of Application : The synthesis of these compounds often involves condensation–dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents, and condensation with aldehydes under oxidative conditions .
  • Results or Outcomes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Antimicrobial Research

  • Summary of Application : 4-Bromopyridine-2,3-diamine is used in the synthesis of new imidazo[4,5-b]pyridine derivatives, which have been explored for their antimicrobial features .
  • Methods of Application : 5-bromopyridine-2,3-diamine is reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound is then reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .
  • Results or Outcomes : The structures of the synthesized compounds were elucidated on the basis of different spectral data . Theoretical study using the DFT method confirmed the structure for each compound .

Synthesis of Bipyridine Derivatives

  • Summary of Application : 4-Bromopyridine-2,3-diamine can be used in the synthesis of bipyridine derivatives . Bipyridine derivatives are of interest due to their pharmacological applications .
  • Methods of Application : The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines .
  • Results or Outcomes : The synthesis results in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .

Molecular Simulation Visualization

  • Summary of Application : 4-Bromopyridine-2,3-diamine can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
  • Methods of Application : The compound’s structure is input into the simulation program, which then generates a visualization of the molecule .
  • Results or Outcomes : These visualizations can help researchers better understand the structure and properties of the molecule .

Synthesis of Imidazo[4,5-b]pyridine Derivatives

  • Summary of Application : 4-Bromopyridine-2,3-diamine can be used in the preparation of imidazo[4,5-b]pyridine derivatives . These derivatives are important in the field of medicinal chemistry due to their biological activities .
  • Methods of Application : The synthesis involves the reaction of 4-Bromopyridine-2,3-diamine with various aldehydes under specific conditions .
  • Results or Outcomes : The synthesized imidazo[4,5-b]pyridine derivatives can be used in the development of new drugs .

Molecular Simulation Visualization

  • Summary of Application : 4-Bromopyridine-2,3-diamine can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
  • Methods of Application : The compound’s structure is input into the simulation program, which then generates a visualization of the molecule .
  • Results or Outcomes : These visualizations can help researchers better understand the structure and properties of the molecule .

Safety And Hazards

4-Bromopyridine-2,3-diamine is classified as a dangerous substance. The associated hazard statement is H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not breathing in mist, gas, or vapors .

properties

IUPAC Name

4-bromopyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHUTJUOZXVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696101
Record name 4-Bromopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-2,3-diamine

CAS RN

1232431-75-2
Record name 4-Bromopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
J Jebamani, S Jayachamarajapura Praneshm… - …, 2023 - Wiley Online Library
We describe herein an efficient method for synthesizing novel 7‐aryl‐1H‐imidazo[4,5‐b]pyridines 4(a–j) via photocatalytic C(sp 2 )−C(sp 2 ) cross coupling reaction under mild …
H Qiu, Z Ali, A Bender, R Caldwell, YY Chen… - Bioorganic & Medicinal …, 2021 - Elsevier
Bruton’s tyrosine kinase (BTK) is a cytoplasmic, non-receptor tyrosine kinase member of the TEC family of tyrosine kinases. Pre-clinical and clinical data have shown that targeting BTK …
Number of citations: 9 www.sciencedirect.com
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org

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